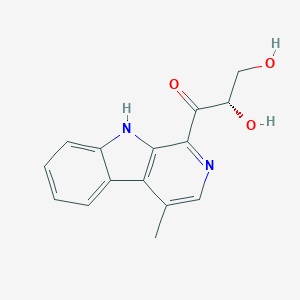

Oxopropaline D

Description

Structure

3D Structure

Properties

CAS No. |

152752-59-5 |

|---|---|

Molecular Formula |

C15H14N2O3 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(2S)-2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one |

InChI |

InChI=1S/C15H14N2O3/c1-8-6-16-14(15(20)11(19)7-18)13-12(8)9-4-2-3-5-10(9)17-13/h2-6,11,17-19H,7H2,1H3/t11-/m0/s1 |

InChI Key |

QATLRHOKLQIJNA-NSHDSACASA-N |

SMILES |

CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C(CO)O |

Isomeric SMILES |

CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)[C@H](CO)O |

Canonical SMILES |

CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C(CO)O |

Other CAS No. |

152752-59-5 |

Synonyms |

oxopropaline D |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Producing Microorganisms: Streptomyces Species

The biosynthesis of Oxopropaline D has been attributed to several species of Streptomyces, a genus renowned for its prolific production of diverse secondary metabolites.

Streptomyces sp. G324 is the original and most well-documented producer of this compound. researchgate.netnpatlas.orgnih.gov This actinomycete strain was also found to produce the antitumor antibiotic lavendamycin, highlighting its capacity for synthesizing complex bioactive compounds. researchgate.netnih.gov The initial discovery of this compound was part of a broader screening effort for novel antitumor antibiotics from microorganisms. researchgate.net Research has confirmed that this compound, along with other related compounds designated as oxopropalines A, B, E, and G, are all isolated from the fermentation broth of Streptomyces sp. G324. researchgate.netnih.gov All these compounds share a common β-carboline chromophore. researchgate.netnih.gov

Streptomyces coelicolor A3(2), a model organism for studying Streptomyces genetics and secondary metabolism, has also been identified as a producer of this compound. nih.govresearchgate.net Metabolomic studies have revealed that the production of this compound by S. coelicolor A3(2) is dependent on the culture media. nih.gov Specifically, an increased relative abundance of this compound was observed when the bacterium was cultivated in RSM3 medium compared to R2YE medium, with production peaking around 120 hours of fermentation. nih.gov This finding underscores the influence of nutrient availability on the metabolic pathways leading to this compound synthesis. The production of this compound in this strain is linked to the shikimate pathway, with tryptophan serving as a key precursor. nih.govresearchgate.net

In addition to the well-characterized strains, other Streptomyces isolates have been shown to produce this compound. For instance, a study on actinomycetes from soil samples in Nepal led to the isolation of strains BN6 and BN14, which are closely related to Streptomyces species. colab.wsresearchgate.netresearchgate.net Through metabolomic profiling using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) and computational dereplication, this compound was annotated as one of the secondary metabolites produced by these isolates. colab.wsresearchgate.netresearchgate.net This suggests that the genetic machinery for this compound biosynthesis may be more widespread among Streptomyces species than initially thought.

Fermentation and Culture Conditions for Biosynthesis

The production of this compound is intrinsically linked to the fermentation process and the specific culture conditions employed. The composition of the culture medium plays a critical role in influencing the metabolic pathways of the producing microorganisms. nih.gov

For Streptomyces coelicolor A3(2), a comparative study of two different media, R2YE and RSM3, demonstrated that the production of secondary metabolites, including this compound, is media-dependent. nih.gov While R2YE medium favored the production of prodiginines, RSM3 medium led to a higher abundance of this compound at later stages of fermentation (120 hours). nih.gov This highlights the importance of optimizing nutrient composition to enhance the yield of desired compounds. The production of this compound from tryptophan in the shikimate pathway was observed to increase at 120 hours, following a peak in tryptophan abundance at 96 hours. nih.govresearchgate.net

General fermentation parameters such as pH, temperature, aeration, and incubation time are also crucial for maximizing the production of secondary metabolites from Streptomyces. nih.gov While specific optimal conditions for this compound production are not extensively detailed in the reviewed literature, the principles of optimizing fermentation for other Streptomyces-derived compounds are applicable. researchgate.net

Advanced Isolation Techniques for Microbial Metabolites

The isolation and purification of this compound from complex fermentation broths require sophisticated analytical techniques. A common workflow involves the extraction of the culture filtrate with an organic solvent, followed by a series of chromatographic separations.

A general procedure for isolating oxopropalines from the culture broth of Streptomyces sp. G324 involves initial extraction and then purification using various chromatographic methods. The structures of the isolated compounds, including this compound, were elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and other spectroscopic experiments. researchgate.netnih.gov

Modern approaches to metabolite identification, as used in the study of Streptomyces strains BN6 and BN14, employ computational-based dereplication strategies. colab.wsresearchgate.netresearchgate.net This involves the use of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to obtain accurate mass data, which is then compared against natural product databases using platforms like the Global Natural Products Social Molecular Networking (GNPS) server and the SIRIUS platform. colab.wsresearchgate.netresearchgate.net This allows for the rapid annotation and tentative identification of known compounds like this compound in crude extracts, streamlining the discovery process. colab.wsresearchgate.netresearchgate.net

Co-occurrence with Related Natural Products (e.g., Lavendamycin, Other Oxopropalines)

This compound is often found alongside a suite of structurally related compounds and other bioactive metabolites. In the fermentation of Streptomyces sp. G324, this compound is co-produced with other oxopropalines, namely A, B, E, and G. researchgate.netnih.gov These compounds all possess the characteristic β-carboline skeleton but differ in their side-chain modifications. researchgate.netnih.gov

Furthermore, Streptomyces sp. G324 is also a known producer of lavendamycin, an antitumor antibiotic. researchgate.netnih.gov The co-production of these distinct classes of bioactive compounds within a single organism suggests a complex and versatile secondary metabolism.

In the case of Streptomyces isolates BN6 and BN14, the metabolic profile revealed the presence of a wide array of chemical scaffolds in addition to this compound. colab.wsresearchgate.netresearchgate.net These included diketopiperazines, polypeptide antibiotics (actinomycin D and X2), other bacterial alkaloids (bohemamine, venezueline B, and G), and various other antibiotics with antifungal and antitumor properties. colab.wsresearchgate.netresearchgate.net This co-occurrence of diverse metabolites is a hallmark of many Streptomyces species and highlights the potential for discovering novel compounds from these prolific microorganisms.

Biosynthetic Pathways and Precursor Incorporation Studies

Primary Metabolite Precursors (e.g., Tryptophan)

The biosynthesis of complex secondary metabolites like Oxopropaline D originates from simple, primary metabolites. Based on the core structure of related oxepin-containing compounds, it is highly probable that the biosynthesis of this compound incorporates amino acid precursors. For instance, the biosynthesis of Oxepinamide F, which also features an oxepin (B1234782) ring, utilizes amino acids that are assembled by a nonribosomal peptide synthetase (NRPS). nih.govnih.gov These large, modular enzymes are well-known for their role in the synthesis of peptide-based natural products in fungi and bacteria.

The specific amino acid precursors for this compound would be determined by the substrate specificity of the adenylation (A) domains within its putative NRPS. These domains are responsible for recognizing and activating the correct amino acid for incorporation into the growing peptide chain. While the exact precursors for this compound remain to be experimentally verified, common amino acids such as tryptophan, phenylalanine, and alanine (B10760859) are frequent building blocks in similar structures.

Involvement of the Shikimate Pathway in Biosynthesis

The shikimate pathway is a fundamental metabolic route in bacteria, fungi, plants, and algae for the biosynthesis of the aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan. wikipedia.orgnih.govfrontiersin.org This seven-step pathway converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for all three aromatic amino acids. nih.govnih.gov

Given the likely incorporation of an aromatic amino acid, such as a tryptophan or phenylalanine derivative, into the structure of this compound, the shikimate pathway is almost certainly involved in its biosynthesis. The pathway provides the essential aromatic building block that forms a key part of the final molecular scaffold. The initial steps of the shikimate pathway involve the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), which then undergoes a series of enzymatic transformations to yield shikimate and ultimately chorismate. nih.govfrontiersin.org From chorismate, separate branches of the pathway lead to the individual aromatic amino acids.

Proposed Enzymatic Transformations and Key Intermediates

The assembly of this compound from its primary metabolite precursors would involve a series of enzymatic transformations, likely orchestrated by a dedicated gene cluster. Based on the biosynthesis of analogous compounds like the oxepinamides, the following key enzymatic steps and intermediates can be proposed:

Nonribosomal Peptide Synthesis: A multi-domain NRPS would likely be responsible for the sequential condensation of the precursor amino acids. nih.govnih.gov The process begins with the activation of the first amino acid by an adenylation domain and its tethering to a peptidyl carrier protein (PCP) domain. Subsequent modules of the NRPS would then add the succeeding amino acids.

Formation of a Quinazolinone Core: In many related compounds, a quinazolinone ring system is a key intermediate. nih.gov This structure is often formed through the action of the NRPS and subsequent cyclization reactions.

Oxepin Ring Formation: A crucial step in the biosynthesis would be the formation of the characteristic oxepin ring. In the biosynthesis of Oxepinamide F, this transformation is catalyzed by a cytochrome P450 monooxygenase. nih.govnih.gov This enzyme likely introduces oxygen atoms into the aromatic ring of a precursor, leading to ring expansion and the formation of the seven-membered oxepin ring.

Tailoring Reactions: Following the construction of the core scaffold, a series of "tailoring" enzymes would likely modify the intermediate to produce the final structure of this compound. These modifications could include hydroxylations, methylations, and epimerizations, catalyzed by enzymes such as hydroxylases, methyltransferases, and epimerases, respectively. nih.govnih.gov For example, the biosynthesis of Oxepinamide F involves a flavoenzyme for hydroxylation and an epimerase to change the stereochemistry of an amino acid residue. nih.govnih.gov

A hypothetical intermediate in the biosynthesis of this compound would be a linear or cyclized peptide composed of its precursor amino acids, which is then acted upon by the P450 enzyme to form the oxepin ring.

Metabolic Flux Analysis in Producing Organisms

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govmdpi.com By using isotopically labeled substrates, such as ¹³C-labeled glucose or amino acids, researchers can trace the flow of atoms through the metabolic network and determine the in vivo activity of different pathways. nih.govmdpi.comcreative-proteomics.com

While no specific MFA studies have been published for organisms producing this compound, this methodology could be a valuable tool to understand and optimize its production. By applying MFA, one could:

Identify the primary metabolic pathways that provide the precursors for this compound biosynthesis.

Quantify the flux of carbon towards the shikimate pathway and the specific amino acid precursors.

Assess the impact of genetic modifications on the metabolic network and the production of this compound.

Such studies would provide a quantitative understanding of the cellular metabolism and guide rational metabolic engineering strategies.

Strategies for Genetic and Process Engineering to Modulate Biosynthesis

The production of valuable natural products like this compound in their native hosts is often low. Genetic and process engineering strategies can be employed to enhance the yield. nih.govmdpi.comnih.gov

Genetic Engineering Strategies:

Overexpression of the Biosynthetic Gene Cluster: Once the gene cluster responsible for this compound biosynthesis is identified, the entire cluster can be overexpressed under the control of a strong, constitutive promoter to increase the transcription of all necessary enzymes.

Promoter Engineering: The native promoters of key biosynthetic genes, such as the putative NRPS or the P450 enzyme, can be replaced with stronger promoters to boost their expression levels. biorxiv.org

Elimination of Competing Pathways: Gene knockout techniques can be used to delete genes involved in competing metabolic pathways that drain precursors away from this compound biosynthesis. nih.gov For example, pathways leading to the formation of other secondary metabolites could be targeted.

Increasing Precursor Supply: The expression of key enzymes in precursor pathways, such as the shikimate pathway, can be enhanced to increase the pool of available building blocks. nih.gov Feedback-resistant enzyme variants could also be introduced to overcome native regulatory mechanisms. nih.gov

Heterologous Expression: The entire biosynthetic gene cluster for this compound could be transferred to a more genetically tractable and high-yielding host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae.

Process Engineering Strategies:

Optimization of Fermentation Conditions: The culture medium composition (e.g., carbon and nitrogen sources), pH, temperature, and aeration can be optimized to maximize cell growth and secondary metabolite production.

Fed-batch Fermentation: A fed-batch cultivation strategy can be employed to maintain optimal nutrient concentrations and prolong the production phase.

By combining these genetic and process engineering approaches, it should be feasible to significantly enhance the production of this compound, making it more accessible for further research and potential applications.

Advanced Chemical Synthesis Strategies

Total Synthesis Approaches and Methodologies

The total synthesis of Oxopropaline D has been accomplished through various sophisticated methodologies, primarily centered on the efficient construction of its characteristic 4-methyl-β-carboline core.

Thermal Electrocyclic Reactions of 1-Azahexatriene Systems

A foundational strategy in the synthesis of the this compound framework involves the thermal electrocyclic reaction of a 1-azahexatriene system. pharm.or.jpnih.gov This key reaction constructs the new 4-methyl-β-carboline nucleus by utilizing the 2,3-bond of an indole (B1671886) precursor. pharm.or.jpresearchgate.netresearchgate.net The synthesis begins with a suitably substituted indole, which is converted into an oxime to create the necessary 1-azahexatriene system. pharm.or.jp Upon heating in a high-boiling solvent such as o-dichlorobenzene, this azahexatriene system undergoes a 6π-electrocyclization, followed by aromatization, to yield the tricyclic β-carboline core. pharm.or.jpljmu.ac.uk This methodology proved pivotal in the first total syntheses of this compound and its related alkaloid, Oxopropaline G. pharm.or.jpljmu.ac.uk

The sequence to generate the 1-azahexatriene system for this reaction typically starts from 2-formyl-3-iodoindole. pharm.or.jp A palladium-catalyzed cross-coupling reaction introduces an isopropenyl group, which is a precursor to the C-4 methyl group of the final β-carboline. Following N-protection, treatment with hydroxylamine (B1172632) generates the oxime, which serves as the 1-azahexatriene substrate for the subsequent thermal electrocyclization. pharm.or.jp

Construction of the β-Carboline Framework

The β-carboline framework (9H-pyrido[3,4-b]indole) is the central structural motif of this compound and is prevalent in numerous natural products. researchgate.net While classic methods like the Pictet-Spengler and Bischler-Napieralski reactions are common for general β-carboline synthesis, the construction of the specific 1,4-disubstituted pattern of this compound has necessitated more tailored approaches. ljmu.ac.ukuni-muenchen.de

The thermal electrocyclization of a 1-azahexatriene system is a powerful method specifically applied to create the 4-methyl-β-carboline nucleus of this compound. pharm.or.jpljmu.ac.uk This contrasts with other modern strategies, such as a novel approach to 1,4-disubstituted β-carbolines that proceeds via 3-substituted 2-acylindoles, which are then cyclized using formamide (B127407) derivatives and ammonium (B1175870) salts. uni-muenchen.de Another efficient, metal-free approach involves the reaction of propargylic amines with heteroaromatic aldehydes, which generates the β-carboline skeleton through a proposed 6π-azacyclization of an allene (B1206475) intermediate. researchgate.netdatapdf.com This latter method has been successfully applied in a formal synthesis of this compound. researchgate.netdatapdf.comacs.org

Unified Synthetic Strategies for Fused Azaheteroaromatics

Researchers have developed efficient, unified strategies for the synthesis of β-carbolines, γ-carbolines, and other fused azaheteroaromatics under mild, metal-free conditions. researchgate.netacs.orgresearchgate.netacs.org This approach involves the reaction of propargylic amines with (hetero)aromatic aldehydes. researchgate.netacs.org The reaction is believed to proceed through an imine intermediate, which isomerizes to an allene. This allene then undergoes a 6π-azacyclization, followed by a nih.govresearchgate.net-H shift to aromatize the system and yield the β-carboline product. datapdf.com

This strategy offers significant advantages, including a broad substrate scope, excellent functional group compatibility, and mild reaction conditions. researchgate.netacs.org Notably, this unified methodology has been successfully utilized to achieve a formal synthesis of Oxopropalines D and G. researchgate.netdatapdf.comacs.orgresearchgate.net The process can be conducted as a one-pot reaction using commercially available starting materials, representing a highly efficient route to the carboline core. researchgate.netacs.org

Stereocontrolled Synthesis (e.g., Application of Sharpless Oxidation)

The side chain of this compound contains a chiral center, necessitating a stereocontrolled approach for its total synthesis. The first enantioselective total syntheses of (+)-Oxopropaline D and its enantiomer were successfully achieved through the application of the Sharpless asymmetric dihydroxylation procedure. pharm.or.jpnih.govresearchgate.net This reaction is a reliable method for converting an alkene into a chiral vicinal diol with high enantioselectivity using osmium tetroxide and a chiral quinine (B1679958) ligand. nih.gov

In the synthesis of (+)-Oxopropaline D, this key step was applied after the construction of the β-carboline core and the attachment of an appropriate alkenyl precursor at the C-1 position. researchgate.netresearchgate.net The enantioselective dihydroxylation establishes the required stereocenter in the side chain. The resulting diol is then further manipulated to complete the synthesis. pharm.or.jp This application of Sharpless oxidation was instrumental, leading to the formation of (+)-Oxopropaline D with high enantiomeric excess (93% ee) in a nine-step sequence from a key intermediate. researchgate.netresearchgate.net This asymmetric synthesis was also crucial in determining the absolute R-configuration of natural (+)-Oxopropaline D. scispace.com

| Key Transformation | Reagents/Conditions | Product | Yield/ee | Reference |

| Asymmetric Dihydroxylation | Sharpless Oxidation | Chiral Diol Intermediate | 93% ee | researchgate.net, researchgate.net |

| Total Synthesis | Nine steps from key intermediate | (+)-Oxopropaline D | 13.4% overall | pharm.or.jp, researchgate.net |

Formal Synthesis and Gram-Scale Production

A significant advancement in the synthesis of this compound is the development of a formal synthesis that can be performed on a gram scale. researchgate.netdatapdf.comacs.org This has been achieved using a unified, one-pot strategy that reacts propargylic amines with indole-2-carbaldehydes under metal-free conditions. researchgate.netacs.orgresearchgate.net This method provides direct access to a key β-carboline intermediate (specifically, 1-(prop-1-en-2-yl)-9H-pyrido[3,4-b]indole-4-carbonitrile, a precursor to the core of Oxopropalines D and G) and is noted for its efficiency, avoiding the multiple steps of previous routes. researchgate.netdatapdf.com The ability to produce multigram quantities of key precursors is critical for enabling more extensive biological studies and further synthetic explorations. acs.org

Synthetic Routes to Key Intermediates (e.g., 1-Methoxycarbonyl-4-methyl-β-carboline)

The total synthesis of both this compound and G has relied on a common key intermediate, N-MOM-1-methoxycarbonyl-4-methyl-β-carboline. pharm.or.jpnih.govresearchgate.net The synthesis of this crucial building block was achieved through a multi-step sequence starting from the 4-methyl-β-carboline nucleus, which itself was prepared via the thermal electrocyclic reaction of a 1-azahexatriene system. pharm.or.jpresearchgate.net

The synthetic route to this intermediate is outlined below:

| Step | Starting Material | Reagents/Conditions | Product | Yield | Reference |

| 1 | 2-Formyl-3-iodoindole | Isopropenyl tributyltin, PdCl₂(PPh₃)₂ | 2-Formyl-3-isopropenylindole | 93% | pharm.or.jp |

| 2 | 2-Formyl-3-isopropenylindole | MOMCl | N-MOM-2-formyl-3-isopropenylindole | 99% | pharm.or.jp |

| 3 | N-MOM-2-formyl-3-isopropenylindole | Hydroxylamine, then heat in o-dichlorobenzene | N-MOM-4-methyl-β-carboline | 81% | pharm.or.jp |

| 4 | N-MOM-4-methyl-β-carboline | m-CPBA, then Ac₂O | 1-Hydroxy-N-MOM-4-methyl-β-carboline | 94% | pharm.or.jp |

| 5 | 1-Hydroxy-N-MOM-4-methyl-β-carboline | Tf₂O | N-MOM-4-methyl-β-carbolinyl-1-triflate | 80% | pharm.or.jp |

| 6 | N-MOM-4-methyl-β-carbolinyl-1-triflate | CO, MeOH, Pd(OAc)₂, dppp | N-MOM-1-methoxycarbonyl-4-methyl-β-carboline | 98% | pharm.or.jp |

This robust sequence provides the necessary key intermediate, which possesses the correct substitution pattern on the β-carboline core, ready for the introduction of the side chain and subsequent stereocontrolled transformations to afford this compound. pharm.or.jp

Stereochemical Investigations and Absolute Configuration Determination

Enantioselective Synthesis for Chiral Forms

Enantioselective synthesis, also known as asymmetric synthesis, encompasses chemical reactions that preferentially produce one of two possible enantiomers of a chiral molecule. wikipedia.org Living systems typically produce only one enantiomer of a chiral compound, and these different enantiomers can have distinct biological activities. wikipedia.org Therefore, the ability to synthesize a specific enantiomer is crucial in medicinal chemistry and drug development.

In the investigation of Oxopropaline D, an enantioselective synthetic strategy was employed to produce a specific chiral form of an this compound derivative. This approach was fundamental to confirming the absolute configuration of the naturally occurring compound. nih.gov The synthesis involved reacting a specific chiral starting material, a method known as chiral pool synthesis, to create a new chiral center in a controlled manner. wikipedia.orgjst.go.jp This targeted synthesis provided a synthetic sample with a known stereochemistry, which could then be compared to the natural product derivative. nih.govjst.go.jp

Theoretical Calculations of Specific Optical Rotation (e.g., ab initio MO Methods, Conformational Searches)

To predict the absolute configuration of (+)-Oxopropaline D, researchers employed theoretical methods to calculate its specific optical rotation. nih.govjst.go.jp Specific rotation is a fundamental property of chiral compounds, defined as the angle to which a compound rotates plane-polarized light under standardized conditions of concentration and path length. wikipedia.orgmasterorganicchemistry.com The direction of rotation, either clockwise (dextrorotatory, +) or counterclockwise (levorotatory, -), is a key characteristic of a specific enantiomer. libretexts.org

For this compound, ab initio molecular orbital (MO) methods were used. These are sophisticated computational techniques that solve the Schrödinger equation for a molecule to determine its electronic structure and properties from first principles, without relying on experimental data. Following conformational searches to identify the most stable molecular shapes, the specific optical rotation for the (R)-enantiomer of this compound was calculated. jst.go.jp Two separate ab initio MO methods yielded predicted specific rotation values of +52±31° and +61±29°, respectively. nih.govjst.go.jp Based on these theoretical results, it was presumed that the naturally occurring (+)-Oxopropaline D possessed the R-configuration. nih.govjst.go.jp

Table 1: Theoretical Specific Optical Rotation of (R)-Oxopropaline D

| Computational Method | Calculated Specific Rotation [α] |

| ab initio MO Method 1 | +52 ± 31° |

| ab initio MO Method 2 | +61 ± 29° |

Asymmetric Synthesis for Stereochemical Assignment

Building upon the hypothesis from theoretical calculations, an asymmetric synthesis was performed to provide definitive experimental proof of the absolute configuration. nih.govjst.go.jp Asymmetric synthesis is a powerful tool for creating a specific stereoisomer, allowing for the unambiguous assignment of stereochemistry. uwindsor.ca

In this case, the synthesis involved the reaction of 1-litio-β-carboline with (R)-glyceraldehyde acetonide, a readily available chiral starting material. nih.govjst.go.jp The subsequent oxidation of the product with manganese dioxide (MnO₂) yielded (R)-oxopropaline D acetonide. nih.govjst.go.jp Crucially, this synthetically produced (R)-oxopropaline D acetonide was found to be identical in all respects to the acetonide derivative of natural (+)-Oxopropaline D. jst.go.jp This perfect match between the synthetic compound of known 'R' configuration and the derivative of the natural product provided conclusive evidence. Therefore, the combination of theoretical prediction and experimental synthesis unequivocally established that natural (+)-Oxopropaline D has an R-configuration. nih.govjst.go.jp

Correlation with Established Stereochemical Rules (e.g., Sharpless Rule)

While general stereochemical rules, such as the Sharpless rule for asymmetric epoxidation, are invaluable in predicting the outcomes of certain types of reactions, the primary determination of this compound's absolute configuration relied on the specific methods detailed above. jst.go.jp The definitive assignment was achieved through the powerful combination of ab initio theoretical calculations of optical rotation and a targeted asymmetric synthesis that correlated the natural product to a starting material of known absolute stereochemistry. nih.govjst.go.jp

Structure Activity Relationship Sar Studies of Oxopropaline D and Its Analogs

Oxopropaline D is a naturally occurring β-carboline alkaloid that has demonstrated cytocidal (cell-killing) activities against various tumor cell lines in laboratory studies. researchgate.net It belongs to a class of compounds, the oxopropalines, isolated from Streptomyces species. researchgate.net The study of the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. This involves computational analysis, ligand-based design principles, identifying key structural features, and synthesizing new analogs to develop more potent and selective anticancer agents.

Chemical Biology Investigations of Oxopropaline D

Molecular Mechanism of Biological Activity (e.g., in vitro cellular effects)

Oxopropaline D is a β-carboline alkaloid that has been identified as a bioactive compound with notable cytocidal effects. nih.govmdpi.com Initial discovery and investigation of the oxopropaline family of compounds, which includes oxopropalines A, B, D, E, and G, were conducted on the fermentation products of Streptomyces sp. G324. nih.gov In these pioneering studies, researchers found that this compound, along with its structural analogs Oxopropaline B and G, exhibited cytocidal (cell-killing) activities against various tumor cell lines in vitro. nih.govresearchgate.net

The compound was isolated from microorganisms during screening efforts for novel antitumor antibiotics. nih.gov Subsequent studies involving metabolic profiling of other actinomycetes, such as Streptomyces sp. BN14, have also identified this compound as a secondary metabolite with cytocidal properties. mdpi.com While the broad cytocidal activity against human and murine tumor cells is established, the specific molecular mechanism through which this compound exerts this effect remains a subject for more detailed investigation. nih.govontosight.ai The compound's complex structure, featuring a pyridoindole ring system and a dihydroxy-propanone side chain, suggests potential interactions with key biological targets like DNA or enzymes that are critical for cancer cell proliferation. ontosight.ai

The table below summarizes the foundational findings regarding the in vitro biological activity of this compound.

| Property | Finding | Source Organism(s) |

| Biological Activity | Cytocidal (cell-killing) | Streptomyces sp. G324, Streptomyces sp. BN14 |

| Tested Systems | Human or Murine Tumor Cell Lines (in vitro) | Streptomyces sp. G324 |

| Compound Class | β-carboline Alkaloid | Streptomyces sp. G324, Kitasatospora sp. MJM383 |

This table summarizes the reported in vitro biological activities of this compound based on initial isolation and characterization studies. nih.govmdpi.combenchchem.com

Target Identification Methodologies (e.g., Affinity Capture, Proteomic Approaches)

Identifying the direct molecular target of a bioactive compound like this compound is fundamental to understanding its mechanism of action. Modern chemical biology employs several powerful methodologies for this purpose, with affinity capture coupled to proteomics being a primary strategy. nih.govscilifelab.se This approach does not require prior knowledge of the target and can identify direct physical binding partners from a complex biological mixture, such as a whole-cell lysate. core.ac.ukresearchgate.net

Affinity Capture: This technique relies on the specific interaction between the compound (the "bait") and its protein target (the "prey"). nih.gov To perform this, the bioactive molecule, such as this compound, is typically immobilized onto a solid support like a chromatography resin or magnetic beads. core.ac.uk This creates an "affinity matrix." When a cell lysate is passed over this matrix, proteins that have a high affinity for the immobilized compound will bind to it, while non-binding proteins are washed away. nih.govcore.ac.uk The captured proteins can then be eluted, often by using a soluble version of the compound to compete for binding, and subsequently identified. core.ac.uk

Proteomic Approaches: Following enrichment via affinity capture, mass spectrometry (MS)-based proteomics is the method of choice for identifying the captured proteins. scilifelab.se Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify and quantify proteins with high sensitivity and accuracy. researchgate.net In a typical workflow, the eluted proteins are digested into smaller peptides, which are then analyzed by the mass spectrometer. The resulting peptide mass fingerprints and fragmentation patterns are matched against protein sequence databases to identify the specific proteins that were captured by the this compound bait. researchgate.net

Alternative label-free methods, such as Drug Affinity Responsive Target Stability (DARTS), also exist. DARTS leverages the principle that when a small molecule binds to its target protein, it can increase the protein's stability and resistance to degradation by proteases. core.ac.uk By comparing the protein degradation patterns in the presence and absence of the compound, potential targets can be identified. core.ac.uk

The table below outlines common methodologies used for target identification.

| Methodology | Principle | Advantages | Common Readout |

| Affinity Capture | An immobilized ligand captures its binding partners from a complex mixture. nih.govcore.ac.uk | Identifies direct physical interactors; can be used without prior knowledge of the target. core.ac.uk | Mass Spectrometry |

| Proteomics (LC-MS/MS) | Identifies proteins based on the mass-to-charge ratio of their constituent peptides. researchgate.net | High sensitivity and specificity; can identify thousands of proteins in a single run. plos.org | Protein Identification & Quantification |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding confers stability to the target protein against proteolysis. core.ac.uk | Label-free; can identify targets of weak inhibitors. core.ac.uk | Gel Electrophoresis, Mass Spectrometry |

| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of the target protein across a temperature gradient. technologynetworks.com | In-cell method, reflects natural protein environment. technologynetworks.com | Mass Spectrometry |

This table compares various methodologies that can be employed to identify the molecular targets of bioactive compounds like this compound.

Development of Chemical Tools for Biological Pathway Interrogation

To move from identifying a biological activity to understanding a compound's role in complex cellular pathways, natural products like this compound can be leveraged to create sophisticated chemical tools or probes. frontiersin.orgrowan.edu The development of such probes is a cornerstone of chemical biology, enabling the visualization and functional characterization of target proteins within their native cellular environment. universiteitleiden.nlvcu.edu

A chemical probe based on a natural product scaffold typically incorporates three key features:

A Ligand: The core structure of the bioactive molecule (e.g., this compound) that is responsible for binding to the target protein. frontiersin.org

A Reactive Group: A chemically reactive moiety, such as a photo-activatable group (e.g., an azide (B81097) or diazirine) or an electrophile, designed to form a covalent bond with the target protein upon binding. frontiersin.orgnih.gov This allows for irreversible labeling.

A Reporter Group: A tag, such as a fluorophore for imaging or a biotin (B1667282) molecule for affinity purification and enrichment, that allows for the detection and isolation of the labeled protein. vcu.edu

The synthesis of these probes is often modular, allowing for different combinations of ligands, reactive groups, and reporters to be assembled to find the most effective tool. frontiersin.org Once developed, these probes can be used in techniques like Activity-Based Protein Profiling (ABPP). ABPP utilizes reactive probes to map the active state of entire enzyme families directly in living systems, providing a powerful way to understand how a compound modulates enzymatic pathways. universiteitleiden.nlvcu.edu

While the total synthesis of this compound has been achieved, providing access to the core scaffold, the specific development of chemical probes derived from its structure represents a critical next step for its in-depth biological investigation. researchgate.netacs.org Such tools would be invaluable for confirming its molecular target(s) and elucidating the downstream cellular pathways it affects.

Integration of Multi-Omics Data in Chemical Biology Studies

Understanding the full biological impact of a compound like this compound requires a holistic, systems-level approach. nih.gov The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the cellular response to a chemical perturbation. azolifesciences.complos.org This multi-omics strategy allows researchers to connect changes across different biological layers, from gene expression to metabolic output, to build a more complete picture of the compound's mechanism of action. nih.gov

This compound itself has been identified in the context of metabolomics studies, which profile the complete set of small-molecule metabolites in a biological system. mdpi.comsemanticscholar.org In one such study of Streptomyces coelicolor, time-course metabolite profiling suggested that this compound production was linked to the shikimate pathway via its precursor, tryptophan. semanticscholar.org This demonstrates how metabolomics can provide crucial insights into the biosynthetic origins of a natural product and the metabolic state of the producing organism. semanticscholar.orgresearchgate.net

A comprehensive chemical biology investigation of this compound could integrate data from several omics platforms:

Metabolomics: To track the production of this compound and related metabolites, providing insight into its biosynthesis and the metabolic state of the cell. semanticscholar.org

Transcriptomics: To measure changes in messenger RNA (mRNA) levels after treatment with this compound, revealing which genes and pathways are up- or down-regulated in response to the compound. azolifesciences.com

Proteomics: To quantify changes in the protein landscape of the cell, identifying which proteins are expressed differently or exhibit post-translational modifications after treatment. nih.gov

Genomics: To identify potential resistance mechanisms by sequencing the genomes of cells that have adapted to grow in the presence of the compound. core.ac.uk

By integrating these datasets using advanced bioinformatics and computational methods, researchers can construct network models that illustrate the flow of biological information and reveal how a compound like this compound perturbs the cellular system. azolifesciences.comfrontlinegenomics.com

| Omics Technology | Information Provided | Relevance to this compound Investigation |

| Genomics | Complete DNA sequence; identifies mutations. azolifesciences.com | Can identify resistance genes, providing clues to the drug's target or mechanism. core.ac.uk |

| Transcriptomics | Global gene expression (mRNA levels). azolifesciences.com | Reveals cellular pathways that are transcriptionally altered by the compound. |

| Proteomics | Global protein expression, modifications, and interactions. azolifesciences.com | Directly identifies protein targets (e.g., via affinity capture) and downstream protein-level changes. scilifelab.se |

| Metabolomics | Profile of all small-molecule metabolites. azolifesciences.com | Elucidates biosynthetic pathways and reveals metabolic reprogramming induced by the compound. semanticscholar.org |

This table describes the major omics technologies and their potential application in the comprehensive chemical biology study of this compound.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Profiling

High-Resolution Mass Spectrometry (HRMS/MS) and LC-MS Techniques

High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS/MS) is a cornerstone for the analysis of Oxopropaline D, particularly within complex mixtures derived from natural sources like Streptomyces species. mdpi.com This technique allows for the determination of the accurate mass and elemental composition of the molecule, which is fundamental to its identification.

Table 1: Key HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₄N₂O₄ | uwa.edu.au |

| Monoisotopic Mass | 286.0954 u | uwa.edu.au |

| Observed Ion (e.g.) | [M+H]⁺ |

Note: Specific fragmentation data is not publicly available and would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of natural products like this compound. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC), the precise connectivity of atoms within the molecule can be established.

The ¹H NMR spectrum reveals the chemical environment of each proton, including their multiplicity and coupling constants, which helps to define the relationships between adjacent protons. The ¹³C NMR spectrum provides information on the number and type of carbon atoms present. The structure of the β-carboline core and the nature and attachment point of the side chain of this compound were determined through extensive NMR analyses. uwa.edu.au Although a complete, publicly accessible NMR data table for this compound is scarce, the initial structural elucidation relied heavily on these techniques. uwa.edu.au

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the β-Carboline Core of this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 | - | ~140 |

| C-3 | ~8.4 | ~135 |

| C-4 | - | ~115 |

| C-4a | - | ~128 |

| C-4b | - | ~121 |

| C-5 | ~8.1 | ~121 |

| C-6 | ~7.3 | ~120 |

| C-7 | ~7.6 | ~122 |

| C-8 | ~7.5 | ~112 |

| C-8a | - | ~138 |

| N-2 | - | - |

| N-9 | ~11.5 (NH) | - |

| 4-CH₃ | ~2.8 | ~18 |

Note: These are predicted values based on general β-carboline structures and require experimental verification for this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy in Characterization

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the characterization of this compound, the FT-IR spectrum, typically recorded using a KBr pellet, would exhibit characteristic absorption bands corresponding to its structural features. acs.org

Key expected absorptions include those for the N-H stretching of the indole (B1671886) ring, C-H stretching of aromatic and aliphatic groups, the C=O stretching of the ketone in the side chain, and C=C and C=N stretching vibrations of the aromatic β-carboline core. The presence of hydroxyl groups would be indicated by a broad O-H stretching band.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3400 - 3300 | Medium |

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Ketone) | 1725 - 1705 | Strong |

| C=C/C=N Stretch (Aromatic Rings) | 1650 - 1450 | Medium to Strong |

Note: Specific experimental data for this compound is not widely published. These are characteristic ranges for the respective functional groups.

Computational Dereplication and Molecular Networking (e.g., GNPS, SIRIUS Platforms)

In the field of modern natural product discovery, computational tools play a crucial role in the rapid identification of known compounds from complex datasets, a process known as dereplication. Platforms like the Global Natural Product Social Molecular Networking (GNPS) and SIRIUS are instrumental in this process. mdpi.com

GNPS utilizes tandem mass spectrometry (MS/MS) data to create molecular networks where nodes represent parent ions and edges connect structurally related molecules based on the similarity of their fragmentation spectra. In a metabolomics study of a Streptomyces strain, this compound could be putatively identified by matching its MS/MS spectrum against the GNPS spectral libraries. mdpi.com

SIRIUS can take this a step further by using the fragmentation spectrum to predict a molecular formula and then search structural databases to propose candidate structures. The combination of these platforms allows for the high-throughput annotation of metabolites like this compound in crude extracts, guiding isolation efforts towards novel compounds. mdpi.com

Application of Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

The stereochemistry of this compound, specifically the absolute configuration of the chiral center in its side chain, is a critical aspect of its chemical identity. This has been determined through a combination of experimental and computational chiroptical methods.

The natural form of this compound is dextrorotatory, indicated as (+)-Oxopropaline D. scispace.com The absolute configuration was determined to be 'R' through asymmetric synthesis and theoretical calculations of the specific optical rotation. scispace.comnih.gov Researchers calculated the theoretical specific rotation for the (R)-enantiomer, which showed a positive value, consistent with the experimentally observed positive rotation of the natural compound. scispace.comnih.gov

Table 4: Calculated Specific Optical Rotation for (R)-Oxopropaline D

| Computational Method | Basis Set | Calculated [α]D (degrees) | Reference |

| ab initio MO Method A | 6-31G* | +52 ± 31 | scispace.comnih.gov |

| ab initio MO Method B | 6-31G** | +61 ± 29 | scispace.comnih.gov |

While specific Circular Dichroism (CD) spectroscopy data for this compound is not extensively reported, this technique is a powerful tool for studying the stereochemistry of chiral molecules, including β-carboline alkaloids. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional structure of a molecule. For β-carboline alkaloids, CD spectra can be used to investigate the conformation and absolute configuration of chiral centers. acs.org

Future Research Directions and Applications in Chemical Sciences

Innovations in Total and Semisynthetic Methodologies

The total synthesis of Oxopropaline D has been achieved, providing a foundational methodology for accessing this natural product. researchgate.net Future innovations in this area could focus on developing more efficient and scalable synthetic routes. Key areas for advancement include the exploration of novel catalytic methods for the construction of the β-carboline core and the stereoselective installation of the diol moiety.

One promising approach involves the application of biomimetic synthesis strategies, which could offer a more environmentally friendly and efficient alternative to traditional multi-step syntheses. nih.gov Furthermore, the development of semisynthetic methodologies starting from more readily available β-carboline precursors could provide rapid access to a diverse range of this compound analogs. This would facilitate a more thorough investigation of its structure-activity relationships.

| Synthetic Approach | Key Features | Potential Advantages |

| Total Synthesis | Construction of the molecule from basic starting materials. | Full control over the molecular structure, enabling the synthesis of unnatural isomers and analogs. |

| Asymmetric Synthesis | Stereoselective synthesis to obtain a specific enantiomer. nih.govjst.go.jp | Crucial for producing biologically active compounds with a defined stereochemistry. |

| Semisynthesis | Modification of a naturally occurring or readily available precursor. | Fewer synthetic steps, potentially higher overall yields, and access to a library of derivatives. |

| Biomimetic Synthesis | Mimicking the biosynthetic pathway in the laboratory. nih.gov | Can lead to more efficient and "greener" synthetic routes. |

Bioengineering Strategies for Enhanced and Diversified Biosynthesis

The natural production of this compound by Streptomyces species opens avenues for bioengineering approaches to enhance its production and generate novel derivatives. nih.gov Metabolic engineering of the host Streptomyces strain is a key strategy. nih.govnih.govresearchgate.netresearchgate.nettaylorfrancis.com This can involve overexpressing key biosynthetic enzymes, knocking out competing metabolic pathways, and optimizing fermentation conditions to increase the yield of this compound. nih.govnih.govresearchgate.net

Furthermore, understanding the biosynthetic gene cluster responsible for this compound production is crucial. nih.gov Identification and characterization of these genes would enable the use of synthetic biology tools to create engineered host organisms for heterologous production. nih.gov This approach not only has the potential for higher yields but also allows for the creation of novel "unnatural" natural products through the introduction of modified biosynthetic genes or feeding the engineered organism with unnatural precursor molecules. nih.gov

Rational Design of this compound Derivatives for Specific Chemical Biology Applications

The β-carboline scaffold is a well-established pharmacophore with a wide range of biological activities. mdpi.commdpi.comnih.govcrimsonpublishers.comnih.govresearchgate.net Rational design of this compound derivatives can lead to the development of potent and selective chemical probes for studying various biological processes. By modifying the substituents on the β-carboline ring and the side chain, it is possible to tune the compound's properties to interact with specific biological targets. mdpi.commdpi.comnih.gov

Structure-activity relationship (SAR) studies, guided by computational modeling, can inform the design of derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.net For instance, derivatives could be designed as fluorescent probes to visualize cellular processes or as affinity-based probes to identify novel protein targets. The synthesis of such derivatives would provide valuable tools for chemical biologists to dissect complex biological pathways. mdpi.commdpi.comresearchgate.net

| Derivative Type | Potential Application | Design Strategy |

| Fluorescent Probes | Cellular imaging and tracking. | Incorporation of a fluorophore into the this compound scaffold. |

| Affinity-Based Probes | Target identification and validation. | Introduction of a reactive group or a tag for pull-down experiments. |

| Photoaffinity Probes | Covalent labeling of target proteins. | Incorporation of a photoreactive group. |

| Click Chemistry Handles | Bio-conjugation and labeling. | Introduction of an azide (B81097) or alkyne group for click chemistry reactions. |

Advanced Computational Modeling for Predictive Research

Computational modeling plays an increasingly important role in modern chemical research. nih.govnih.gov For this compound, molecular docking and molecular dynamics simulations can be employed to predict its binding modes with potential biological targets. nih.govmdpi.combiomedpharmajournal.orgmdpi.com These in silico studies can help prioritize synthetic targets and guide the rational design of more potent derivatives. nih.gov

Furthermore, quantum mechanical calculations can be used to understand the electronic properties of this compound and its derivatives, providing insights into their reactivity and spectroscopic characteristics. nih.gov The use of machine learning and artificial intelligence in conjunction with large datasets of chemical structures and biological activities can also accelerate the discovery of novel β-carboline-based compounds with desired properties.

Ecological Role and Chemical Ecology of this compound in Microbial Interactions

The production of secondary metabolites by microorganisms like Streptomyces is often linked to their ecological interactions. oup.commdpi.comnih.govnih.gov Investigating the ecological role of this compound in its natural environment is a fascinating area for future research. It is plausible that this compound plays a role in mediating interactions between the producing Streptomyces strain and other microorganisms in the soil. oup.commdpi.com

Studies could be designed to investigate whether this compound acts as a signaling molecule, an antimicrobial agent, or a metal chelator in the microbial community. nih.gov Understanding the chemical ecology of this compound could provide insights into the complex chemical communication networks that govern microbial ecosystems and may lead to the discovery of new strategies for controlling microbial populations. frontiersin.org

Q & A

Q. What experimental methodologies are recommended for structural characterization of Oxopropaline D?

To confirm the structure of this compound, employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for hydrogen and carbon environments, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography (XRD) for stereochemical details. Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities. For reproducibility, document synthesis conditions rigorously, including solvent purity and reaction times .

Q. How can researchers accurately determine the physicochemical properties of this compound?

Use standardized assays:

- Boiling point : Differential scanning calorimetry (DSC) under inert atmospheres.

- Density : Pycnometry or gas displacement methods.

- Refractive index : Abbe refractometer at controlled temperatures. Tabulate results against computational models (e.g., molecular dynamics simulations) to identify discrepancies .

Q. What protocols ensure reproducibility in synthesizing this compound?

Follow these steps:

- Catalyst optimization : Test Brønsted acidic catalysts (e.g., carbonaceous materials) under varying temperatures (60–100°C) and monitor yields via HPLC .

- Purification : Use column chromatography with silica gel and validate purity via thin-layer chromatography (TLC).

- Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing experimental parameters in the main text and supplementary files .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data during structural analysis of this compound?

Apply iterative validation:

Q. What strategies optimize the intramolecular cyclization efficiency of this compound derivatives?

Design a factorial experiment:

- Variables : Catalyst loading (5–20 mol%), solvent polarity (toluene vs. DMF), and reaction time (12–48 hrs).

- Analysis : Use ANOVA to identify significant factors.

- Validation : Characterize products via XRD to confirm cyclization regioselectivity. Publish negative results (e.g., failed catalysts) to aid community troubleshooting .

Q. How can computational models improve the predictive accuracy of this compound’s bioactivity?

Combine in silico methods:

- Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., indole-binding enzymes).

- ADMET profiling : Employ SwissADME to assess solubility and toxicity.

- Validation : Cross-correlate predictions with in vitro assays (e.g., enzyme inhibition) and adjust models using Bayesian optimization .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression:

Q. How should researchers address variability in biological assay results for this compound?

Implement quality controls:

- Replicates : Perform triplicate assays with independent synthetic batches.

- Blinding : Randomize sample processing to minimize bias.

- Meta-analysis : Pool data from multiple studies to identify trends, using tools like RevMan for heterogeneity assessment .

Methodological Challenges

Q. What ethical considerations arise when handling this compound in preclinical studies?

Adopt the following framework:

- Safety protocols : Use fume hoods and personal protective equipment (PPE) for synthesis.

- Data transparency : Share raw spectra and cytotoxicity data in public repositories (e.g., Zenodo).

- Compliance : Follow institutional guidelines for hazardous waste disposal and animal testing approvals .

Q. How can researchers design a robust literature review strategy for this compound-related studies?

Use systematic methods:

- Databases : Search PubMed, SciFinder, and Web of Science with keywords (e.g., “indole derivatives AND synthesis”).

- Inclusion criteria : Prioritize peer-reviewed articles (2015–2025) with full experimental details.

- Synthesis : Create a matrix comparing synthesis routes, yields, and catalytic systems to identify research gaps .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.